6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione
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Overview
Description
6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a synthetic organic compound characterized by its unique benzothiazine structureIts molecular formula is C_8H_6FNO_3S, and it has a molecular weight of 215.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzenesulfonamide and fluoroacetic acid.
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzenesulfonamide with fluoroacetic acid under acidic conditions to form the benzothiazine ring.
Oxidation: The intermediate product is then oxidized using an oxidizing agent like hydrogen peroxide or potassium permanganate to introduce the trione functionality.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trione group to diols or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Diols and Alcohols: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, 6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its benzothiazine core is of interest for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: Similar structure but with a methyl group instead of a fluoro group.
6-chloro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
6-fluoro-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
6-fluoro-2,2-dioxo-1H-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3S/c9-5-1-2-7-6(3-5)8(11)4-14(12,13)10-7/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAASDMWLZKUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)F)NS1(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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